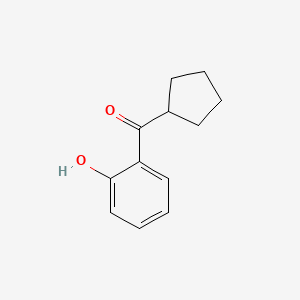

Cyclopentyl(2-hydroxyphenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51795-96-1 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

cyclopentyl-(2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C12H14O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |

InChI Key |

FHUXPGWBJXGPSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Cyclopentyl 2 Hydroxyphenyl Methanone

Classical Retrosynthetic Approaches to Cyclopentyl(2-hydroxyphenyl)methanone

Traditional methods for the formation of the carbon-carbon bond between the cyclopentyl and the hydroxyphenyl moieties form the bedrock of synthetic strategies towards this compound. These approaches often involve well-established reactions that have been refined over decades.

Friedel-Crafts Acylation Protocols for Substituted Benzophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, this would involve the acylation of phenol (B47542) with cyclopentanecarbonyl chloride.

However, the direct acylation of phenols can be complicated by competing O-acylation to form a phenyl ester. stackexchange.com The ratio of C-acylation to O-acylation is highly dependent on the reaction conditions, including the choice of catalyst and solvent. stackexchange.com To favor C-acylation, an excess of the Lewis acid catalyst is often employed, which can coordinate to the phenolic oxygen, thus reducing its nucleophilicity and promoting electrophilic attack on the aromatic ring. stackexchange.com The Fries rearrangement of the initially formed phenyl ester to the desired hydroxyarylketone under Friedel-Crafts conditions is also a viable pathway. Protecting the hydroxyl group as a silyl (B83357) ether prior to acylation can circumvent the issue of O-acylation, with the silyl group being removed during aqueous workup. google.com

Table 1: Representative Conditions for Friedel-Crafts Acylation of Phenols

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25-30 | 2-Hydroxybenzophenone (B104022) / 4-Hydroxybenzophenone | Variable |

| Acetic Anhydride | TfOH | Neat | 25 | 2-Hydroxyacetophenone / 4-Hydroxyacetophenone | >90 |

| p-Chlorobenzoylchloride | K-10 Clay supported Fe³⁺ | Ethylene Dichloride | 40 | 4-Chloro-4'-hydroxybenzophenone | 97 |

This table presents data for analogous reactions to illustrate typical conditions and outcomes.

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium Additions)

The use of organometallic reagents provides a powerful and direct route to ketones. For the synthesis of this compound, a plausible approach involves the reaction of an organometallic derivative of cyclopentane (B165970) with a suitable salicylaldehyde (B1680747) or salicylic (B10762653) acid derivative.

A highly relevant example is the synthesis of cyclopentyl phenyl ketone, which has been achieved through the reaction of cyclopentylmagnesium bromide (a Grignard reagent) with benzonitrile. google.com Adapting this to the target molecule, cyclopentylmagnesium bromide could be reacted with 2-methoxybenzonitrile, followed by demethylation to yield the desired 2-hydroxyphenyl ketone. The rate of formation of cyclopentylmagnesium bromide from cyclopentyl bromide and magnesium in diethyl ether has been shown to be transport-limited. harvard.edu

Alternatively, the Grignard reagent can be added to salicylaldehyde. nih.gov The initial product would be a secondary alcohol, which would then require oxidation to the corresponding ketone. Various oxidizing agents can be employed for this transformation. A similar strategy could involve the use of cyclopentyllithium, which would react in a comparable manner.

Table 2: Synthesis of Ketones using Organometallic Reagents

| Organometallic Reagent | Electrophile | Key Step | Product |

| Phenylmagnesium Bromide | Benzonitrile | Nucleophilic Addition | Benzophenone (B1666685) |

| Cyclopentylmagnesium Bromide | Benzonitrile | Nucleophilic Addition | Cyclopentyl Phenyl Ketone |

| sec-Butyllithium | N-Methoxy-N-methyl-2-hydroxybenzamide | Nucleophilic Acyl Substitution | (2-Hydroxyphenyl)(1-methylpropyl)methanone |

This table provides examples of related syntheses to demonstrate the utility of this approach.

Ester-Mediated Routes and Transacylation Reactions

Ester-mediated routes offer another classical avenue for the synthesis of ketones. One such method is the reaction of an organometallic reagent with a Weinreb amide (N-methoxy-N-methylamide). The resulting intermediate is stable to further addition and is readily hydrolyzed to the corresponding ketone. In the context of this compound synthesis, 2-hydroxy-N-methoxy-N-methylbenzamide could be treated with cyclopentylmagnesium bromide or cyclopentyllithium.

Transacylation reactions, while less common for this specific transformation, could conceptually be employed. These reactions involve the transfer of an acyl group from one molecule to another.

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced strategies often rely on catalysis to achieve high selectivity and atom economy.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck Variants)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.orgorganic-chemistry.org For the synthesis of this compound, a plausible Suzuki coupling would involve the reaction of a cyclopentylboronic acid or its ester with 2-hydroxy-iodobenzene or a related derivative in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The synthesis of 2-hydroxybenzophenone derivatives via Suzuki coupling has been reported. frontiersin.org

The Negishi coupling utilizes an organozinc reagent in place of the organoboron species and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgchem-station.com A potential Negishi coupling approach would involve the reaction of a cyclopentylzinc halide with a 2-halophenol derivative. Nickel catalysts are also effective for Negishi couplings. researchgate.netyoutube.com

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgchem-station.com While not a direct route to the target ketone, variants of the Heck reaction, such as the reductive Heck reaction, can be used to form C(sp³)–C(sp²) bonds. nih.gov A more direct application might involve a carbonylative Heck-type reaction.

Table 3: Overview of Potential Cross-Coupling Strategies

| Coupling Reaction | Cyclopentyl Reagent | Aromatic Reagent | Catalyst System (Typical) |

| Suzuki-Miyaura | Cyclopentylboronic acid | 2-Iodo- or 2-bromophenol | Pd(PPh₃)₄ / Base |

| Negishi | Cyclopentylzinc chloride | 2-Iodo- or 2-bromophenol | Pd(dba)₂ / Ligand |

| Heck (variant) | Cyclopentene | 2-Iodophenol (with CO) | Pd(OAc)₂ / Ligand |

This table outlines conceptual cross-coupling routes to the target molecule.

Organocatalytic and Biocatalytic Approaches in Ketone Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not yet established, general organocatalytic methods for ketone synthesis could be adapted. For instance, organocatalytic dearomatization of phenols followed by functionalization could provide a route to related structures. nih.gov Enantioselective [4+2] cyclizations involving ortho-hydroxyphenyl para-quinone methides have been achieved using organocatalysts. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes such as lipases have been shown to catalyze novel reactions, including decarboxylative Michael additions. nih.gov While a direct biocatalytic route to this compound has not been reported, the synthesis of α-hydroxy ketones using thiamine (B1217682) diphosphate-dependent enzymes is well-established, suggesting the potential for future development of biocatalytic methods for this class of compounds. researchgate.net

Flow Chemistry Techniques for Continuous Synthesis and Process Intensification

Continuous flow chemistry represents a significant paradigm shift from traditional batch processing in the synthesis of fine chemicals and pharmaceutical intermediates. This technology offers superior control over reaction parameters, enhanced safety, and potential for automation. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles can be applied based on established flow syntheses of similar aromatic ketones.

Process intensification, a key objective of flow chemistry, aims to develop smaller, more efficient, and sustainable chemical production methods. For the synthesis of aromatic ketones, this can be achieved through:

Miniaturized Reactors: Microreactors or packed-bed reactors offer high surface-area-to-volume ratios, leading to excellent heat and mass transfer. This allows for precise temperature control, which is crucial in managing the exothermic nature of reactions like Friedel-Crafts acylation, a primary method for synthesizing such ketones.

Automated Control: Integrating process analytical technology (PAT) allows for real-time monitoring and control of critical parameters such as temperature, pressure, and reactant concentration, ensuring consistent product quality and optimizing yield.

A hypothetical flow process for this compound could involve pumping a stream of phenol and a cyclopentyl acylating agent through a heated reactor column packed with a solid acid catalyst. The product stream would then continuously pass through in-line purification modules to isolate the desired compound.

Solvent-Free and Green Chemistry Principles in this compound Production

Adherence to the principles of green chemistry is essential for the sustainable production of this compound. Key strategies include the use of solvent-free conditions and recyclable catalysts.

Solvent-Free Synthesis: Many organic reactions, including acylations, can be performed under solvent-free or "neat" conditions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry). These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. For instance, the acylation of phenols can be achieved by mixing the reactants with a solid acid catalyst and heating, eliminating the need for a solvent.

Green Chemistry Approaches:

Catalyst Selection: Replacing traditional homogeneous catalysts like aluminum chloride (AlCl₃), which generate significant waste, with heterogeneous solid acid catalysts is a primary green strategy. nih.gov Catalysts such as zeolites, sulfonic acid-functionalized resins, or phosphotungstic acid encapsulated in porous materials are advantageous as they can be easily separated from the reaction mixture and reused across multiple cycles. nih.govgoogle.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Fries rearrangement of a phenolic ester, for example, is an intramolecular reaction with 100% atom economy for the conversion of the ester to the hydroxyaryl ketone.

Energy Efficiency: Flow reactors and microwave synthesis are generally more energy-efficient than conventional batch heating methods.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound heavily relies on the careful optimization of various reaction parameters. The Fries rearrangement of cyclopentanecarboxylic acid phenyl ester or the direct Friedel-Crafts acylation of phenol with a cyclopentyl acylating agent are common routes where such optimization is critical.

Investigation of Temperature, Pressure, and Reaction Time Effects

Temperature is a critical parameter influencing both the reaction rate and the regioselectivity of the acylation. In the Fries rearrangement, lower temperatures (below 0°C to room temperature) generally favor the formation of the para-isomer (4-hydroxyphenyl ketone), whereas higher temperatures tend to yield the ortho-isomer (2-hydroxyphenyl ketone). ajchem-a.comgoogle.com This selectivity is crucial for producing this compound.

Pressure primarily becomes a significant factor when dealing with volatile reactants or when trying to maintain a solvent in its liquid phase above its boiling point in a closed system. For most lab-scale syntheses of hydroxyaryl ketones, reactions are conducted at atmospheric pressure.

Reaction time must be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts from side reactions or product degradation. Real-time monitoring can help determine the optimal reaction endpoint.

| Parameter | Effect on Synthesis | Typical Range (Analogous Reactions) |

| Temperature | Influences reaction rate and regioselectivity (ortho vs. para). Higher temperatures often favor the ortho product. | -30°C to 150°C google.comacs.org |

| Pressure | Generally atmospheric; can be elevated in flow systems to control phase behavior. | Atmospheric to moderate pressure |

| Reaction Time | Affects conversion and byproduct formation. Optimized to maximize yield. | 5 minutes to 48 hours nih.gov |

Catalyst Loading and Ligand Design for Enhanced Efficiency

In catalyzed reactions such as Friedel-Crafts acylation, the amount of catalyst used (catalyst loading) is a key variable. While stoichiometric amounts of Lewis acids like AlCl₃ were traditionally used, modern methods focus on using catalytic amounts to improve the green profile of the synthesis. nih.gov The optimal loading balances reaction rate and cost-effectiveness. Overloading the catalyst can sometimes lead to increased side reactions.

For syntheses involving metal complexes, the design of ligands attached to the metal center is paramount. While less common for standard Friedel-Crafts reactions, in more advanced catalytic systems, ligands can influence the catalyst's activity, stability, and selectivity. However, for the synthesis of this specific compound, the focus is more on the choice of the acidic catalyst itself (e.g., Lewis vs. Brønsted, homogeneous vs. heterogeneous) rather than complex ligand design.

| Catalyst Type | Typical Loading (Analogous Reactions) | Advantages |

| Lewis Acids (e.g., AlCl₃) | Stoichiometric to catalytic | High reactivity |

| Solid Acids (e.g., Zeolites) | 5-20 mol% | Recyclable, easy separation google.com |

| Brønsted Acids (e.g., TfOH) | Catalytic (e.g., 1 mol%) | High activity, metal-free stackexchange.com |

Stoichiometric Ratio Fine-Tuning and Product Isolation Methodologies

The molar ratio of reactants is another critical parameter to optimize. In the acylation of phenol, the ratio of the acylating agent to phenol can influence the yield and selectivity. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate purification. Fine-tuning this ratio is essential for maximizing the yield of the desired product while minimizing unreacted starting materials and the formation of di-acylated or other byproducts.

Following the reaction, effective product isolation and purification are necessary to obtain this compound of high purity. Common methodologies include:

Quenching and Extraction: The reaction is often stopped (quenched) by adding water or a dilute acid. The product is then extracted into an organic solvent.

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system.

Chromatography: For high-purity requirements or difficult separations, column chromatography using a stationary phase like silica (B1680970) gel is a standard technique. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

The structure of this compound itself is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced on the cyclopentyl ring or elsewhere, is a relevant area of organic synthesis. Chiral ketones are valuable intermediates in the pharmaceutical industry.

The stereoselective synthesis of such analogues would require asymmetric methodologies. Potential strategies could include:

Use of Chiral Starting Materials: Starting from an enantiomerically pure cyclopentane derivative would transfer that chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the cyclopentyl or phenyl moiety to direct the acylation reaction stereoselectively. The auxiliary would then be removed in a subsequent step.

Asymmetric Catalysis: Employing a chiral Lewis acid or another catalyst could create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

While specific examples for this compound are not documented, the principles of asymmetric synthesis are well-established for producing chiral ketones and cyclopentane derivatives. acs.orgcihanuniversity.edu.iq Molecular modeling can also play a role in predicting reaction intermediates and understanding the factors that control stereoselectivity. cihanuniversity.edu.iqelsevierpure.com

Application of Chiral Auxiliaries in Precursor Synthesis

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of precursors to asymmetrically substituted cyclopentyl rings or in the functionalization of the phenyl group. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of an enantiomerically enriched precursor to this compound, one could envision a strategy involving the asymmetric alkylation of a carbonyl compound. For instance, a chiral auxiliary, such as a derivative of (1S,2S)-(+)-pseudoephedrine or an oxazolidinone, could be attached to a cyclopentyl carboxylic acid derivative. wikipedia.org The resulting chiral imide or oxazolidinone can then undergo diastereoselective enolate formation and subsequent alkylation. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopentyl derivative, which could then be further elaborated to the final target molecule.

| Chiral Auxiliary Type | Example | Typical Application |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Michael additions, alkylations |

| Pseudoephedrine Amides | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of carboxylic acids |

This table presents examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Asymmetric Catalysis for Enantioselective Functionalization

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries for introducing stereocenters. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For a molecule like this compound, asymmetric catalysis could be employed in several ways, for instance, in the enantioselective construction of a substituted cyclopentyl ring or in a catalytic asymmetric reaction involving a precursor.

A potential strategy could involve the asymmetric conjugate addition of a nucleophile to a cyclopentenone derivative, catalyzed by a chiral metal complex or an organocatalyst. For example, a chiral secondary amine catalyst could facilitate the enantioselective Michael addition of a carbon nucleophile to an α,β-unsaturated aldehyde, which could be a precursor to the cyclopentyl moiety. This would establish a key stereocenter in the cyclopentane ring with high enantioselectivity. The resulting functionalized cyclopentane could then be converted to the desired methanone.

| Catalysis Type | Catalyst Example | Reaction Type |

| Organocatalysis | Proline and its derivatives | Asymmetric Michael additions, Aldol reactions |

| Transition Metal Catalysis | Chiral Rhodium or Ruthenium complexes | Asymmetric hydrogenation, C-H functionalization |

| N-Heterocyclic Carbenes (NHCs) | Chiral triazolium salts | Asymmetric benzoin (B196080) and Stetter reactions |

This table provides examples of different types of asymmetric catalysis and their applications.

Diastereoselective Control in Remote Stereocenter Induction

When a molecule already contains a stereocenter, it can influence the stereochemical outcome of a reaction at a different position within the same molecule, a phenomenon known as remote stereocenter induction. The challenge lies in achieving high levels of diastereoselectivity over significant distances.

In a hypothetical advanced synthesis of a complex derivative of this compound containing multiple stereocenters, controlling the stereochemistry of a newly formed center relative to an existing one would be crucial. This can be achieved by carefully choosing reagents and reaction conditions that favor a specific transition state. For instance, chelation-controlled reactions can lock the conformation of a molecule, allowing a reagent to attack from a less hindered face, thereby leading to a high diastereomeric excess. The existing stereocenter, through steric and electronic effects, can effectively bias the conformation of the reactive intermediate.

Detailed research findings in analogous systems have shown that the nature of the substrate, the choice of catalyst or reagent, and the reaction conditions all play a critical role in the level of diastereoselective control achieved. For example, in aldol reactions of chiral aldehydes or ketones, the geometry of the enolate (Z or E) can have a profound impact on the stereochemical outcome of the newly formed stereocenters.

Elucidation of Reaction Pathways and Mechanistic Investigations of Cyclopentyl 2 Hydroxyphenyl Methanone

Electrophilic and Nucleophilic Reactivity of the Carbonyl and Aromatic Moieties

The reactivity of Cyclopentyl(2-hydroxyphenyl)methanone is characterized by the dual nature of its functional groups, allowing for both electrophilic and nucleophilic interactions.

Carbonyl Group Reactivity: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity is typical of ketones and leads to nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The rate of these additions can be influenced by both electronic and steric factors. While aldehydes are generally more reactive than ketones, the reactivity of the carbonyl in this compound is comparable to other aryl alkyl ketones. masterorganicchemistry.com

Aromatic Moiety Reactivity: The hydroxyphenyl ring is an activated aromatic system, prone to electrophilic aromatic substitution (SEAr). wikipedia.org The hydroxyl group is a strong activating group and an ortho-, para-director. In this molecule, the para position to the hydroxyl group is substituted by the cyclopentylcarbonyl group, directing incoming electrophiles primarily to the positions ortho and para to the hydroxyl group that are not already substituted. The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgminia.edu.eg Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The interplay between the carbonyl group and the aromatic ring is significant. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring towards electrophilic attack, but this effect is moderated by the activating hydroxyl group.

Intramolecular Cyclization and Rearrangement Pathways Involving the Hydroxyl Group

The proximate positioning of the hydroxyl and carbonyl groups in this compound facilitates intramolecular reactions, leading to the formation of cyclic structures. A prominent example of such a transformation is the synthesis of flavanones from 2'-hydroxychalcones, which serves as an excellent model for the cyclization potential of the title compound. ekb.egrsc.org

The base-catalyzed intramolecular cyclization, often referred to as an intramolecular Michael addition, proceeds through the formation of a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system that would be formed if the cyclopentyl ring were opened or otherwise modified to present such a system. In the context of this compound itself, analogous cyclizations can be envisaged, potentially leading to xanthone-type structures under specific conditions. The mechanism for the conversion of 2'-hydroxychalcones to flavanones is proposed to be a four-step process involving the phenoxide ion as a key intermediate. ekb.eg The reaction rate is influenced by the electronic nature of substituents on the aromatic rings. ekb.eg

Acid-catalyzed cyclization is also a viable pathway. In this case, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl group. nepjol.info

Oxidation and Reduction Chemistry of this compound and its Derivatives

The carbonyl group and the benzylic position of the cyclopentyl ring are the primary sites for oxidation and reduction reactions in this compound.

Reduction: The carbonyl group can be reduced to a secondary alcohol. A common and effective method for this transformation is the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes. wikipedia.orgorgoreview.comchem-station.com This method is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.commedium.com However, it is important to note that the substrate must be stable under strongly acidic conditions. orgoreview.commedium.comlibretexts.org An alternative method for the reduction of the carbonyl to a methylene (B1212753) group is the Wolff-Kishner reduction, which is carried out under basic conditions.

Oxidation: The secondary alcohol, obtained from the reduction of the carbonyl group, is a benzylic alcohol and can be selectively oxidized back to the ketone. Activated manganese(IV) oxide (MnO₂) is a mild and selective oxidizing agent for this purpose, typically used for the oxidation of allylic and benzylic alcohols. jove.comcommonorganicchemistry.commychemblog.comyoutube.com The reaction proceeds via a radical intermediate mechanism on the surface of the insoluble MnO₂. jove.com

The table below summarizes the expected products from the reduction and subsequent oxidation of this compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Zn(Hg), HCl | Cyclopentyl(2-hydroxyphenyl)methane | Reduction (Clemmensen) |

| This compound | H₂NNH₂, KOH | Cyclopentyl(2-hydroxyphenyl)methane | Reduction (Wolff-Kishner) |

| Cyclopentyl(2-hydroxyphenyl)methanol | MnO₂ | This compound | Oxidation |

Radical Reactions and Photochemistry of the this compound Scaffold

The photochemical behavior of 2-hydroxyaryl ketones is a well-studied area, with reactions often proceeding through radical intermediates. The Norrish Type I and Type II reactions are characteristic photochemical processes for ketones and aldehydes. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group upon photoexcitation. This generates two radical fragments which can then undergo various secondary reactions. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. wikipedia.org

For 2-hydroxyaryl ketones, another significant photochemical process is Excited State Intramolecular Proton Transfer (ESIPT) . In this process, upon photoexcitation, the phenolic proton is transferred to the carbonyl oxygen, forming a transient keto-tautomer. This process is often associated with a large Stokes shift and dual fluorescence. The photochemistry of α-(2-nitrophenyl)ketones has also been shown to proceed via photoinduced oxygen transfer, forming an α-hydroxyketone with a nitroso group, which then undergoes further rearrangement. rsc.org

Radical cyclizations of related alkynyl aryl ketones have been reported for the synthesis of thiochromones and chromones, indicating the potential for radical-mediated ring-forming reactions in the this compound scaffold under appropriate conditions. rsc.org

Chelation-Assisted Transformations and Metal-Catalyzed Reactivity Enhancements

The ortho-hydroxyketone moiety in this compound can act as a bidentate ligand, chelating to metal centers and thereby influencing the molecule's reactivity. This chelation can enhance reaction rates and control regioselectivity in various metal-catalyzed transformations.

The table below provides examples of metal-catalyzed reactions that could be analogous to the reactivity of this compound.

| Reaction Type | Metal Catalyst | Potential Application |

| Cross-Coupling | Iron, Palladium | C-C and C-heteroatom bond formation |

| Oxidative Cyclization | Copper | Synthesis of heterocyclic scaffolds |

| Hydroxylation | Copper | Introduction of additional hydroxyl groups |

Computational Mechanistic Studies on this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the mechanisms of complex organic reactions. For molecules like this compound, DFT calculations can offer insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity.

DFT calculations have been successfully employed to study the reaction mechanisms of structurally similar compounds, such as the cyclization of 2-hydroxy chalcones to flavanones. semanticscholar.org These studies have shown that the reaction proceeds through three main steps: protonation, cyclization, and tautomerization, with the tautomerization being the rate-determining step. semanticscholar.org

For this compound, DFT could be used to model:

Intramolecular Cyclization: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable pathway for cyclization can be determined. This would involve mapping the potential energy surface for the reaction.

Photochemical Processes: DFT can be used to investigate the electronic excited states of the molecule, providing insights into the mechanisms of Norrish reactions and ESIPT.

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR and IR spectra, which can be compared with experimental data to confirm molecular structures and intermediates. wseas.com

The following table summarizes the key parameters that can be obtained from DFT studies and their significance in understanding the reactivity of this compound.

| Calculated Parameter | Significance |

| Transition State Geometries | Provides the structure of the highest energy point along the reaction coordinate. |

| Activation Energies | Determines the kinetic feasibility of a reaction pathway. |

| Reaction Enthalpies | Indicates whether a reaction is exothermic or endothermic. |

| Molecular Orbital Energies (HOMO/LUMO) | Helps to understand the electronic structure and predict reactivity. |

Solvation Effects and Kinetic Isotope Effects (KIE) in this compound Reactions

The environment in which a reaction occurs, specifically the solvent, can profoundly influence its rate, selectivity, and even the operative mechanism. Similarly, the study of kinetic isotope effects provides a powerful tool for probing the transition states of key reaction steps. While direct experimental data for this compound is not extensively available, the principles governing its formation can be understood by examining analogous systems, particularly the well-studied Fries rearrangement and photo-Fries rearrangement of other phenolic esters.

Solvation Effects:

The Fries rearrangement, which can be catalyzed by Lewis acids or induced photochemically, typically yields a mixture of ortho and para isomers. The regioselectivity of this reaction is highly dependent on the solvent polarity. barbatti.orgwikipedia.org In the Lewis acid-catalyzed Fries rearrangement, a widely accepted mechanism involves the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com The polarity of the solvent can influence the stability and reactivity of this charged intermediate.

In the context of forming this compound (the ortho-product), the use of non-polar solvents is generally favored. wikipedia.org This preference can be attributed to the nature of the transition state leading to the ortho product, which is often less polar than the transition state for the para product. In non-polar solvents, the less polar transition state is energetically favored, leading to a higher yield of the ortho isomer. Conversely, polar solvents can stabilize the more polar transition state of the para-acylation, thus increasing the proportion of the para-isomer. wikipedia.org

The photochemical Fries rearrangement proceeds through a different mechanism, typically involving the homolytic cleavage of the ester bond to form a radical pair within a "solvent cage". researchgate.netkpi.ua The solvent's viscosity and its ability to solvate the radical intermediates can affect the lifetime of this cage and the probability of in-cage recombination versus escape of the radicals into the bulk solvent. A more viscous solvent can enhance the in-cage recombination, potentially leading to a higher yield of the rearranged products.

To illustrate the impact of solvent on the ortho/para selectivity of the Fries rearrangement, the following hypothetical data table for the rearrangement of a generic phenolic ester is presented, based on established trends.

| Solvent | Dielectric Constant (ε) | Ortho:Para Isomer Ratio |

| Carbon Disulfide | 2.6 | 90:10 |

| Toluene | 2.4 | 85:15 |

| Dichloromethane | 9.1 | 60:40 |

| Nitrobenzene | 34.8 | 30:70 |

This table is illustrative and based on general principles of the Fries rearrangement. Actual ratios would be specific to the substrate and reaction conditions.

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. nih.gov This is achieved by replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate.

For the Fries rearrangement, a primary KIE would be expected if the cleavage of a bond to the isotopically substituted atom is part of the rate-determining step. For instance, in the final step of the electrophilic aromatic substitution, a proton is abstracted from the aromatic ring. If this deprotonation is the rate-limiting step, a significant primary KIE (kH/kD > 1) would be observed upon deuteration of the aromatic ring at the position of acylation. However, the formation of the acylium ion or its attack on the ring is often considered the slower step, in which case a smaller, secondary KIE might be observed.

In the photo-Fries rearrangement, the initial homolytic cleavage of the ester bond is the key photochemical step. A secondary KIE might be observed if isotopic substitution at a position adjacent to the cleaving bond influences the stability of the resulting radical intermediates or the transition state leading to their formation.

Computational studies on analogous reactions, such as proton transfer in other organic reactions, have shown that KIE values are sensitive to the structure of the transition state. nih.gov For instance, a linear proton transfer in a transition state generally leads to a larger KIE than a bent one. While specific KIE data for the Fries rearrangement of a precursor to this compound is scarce, the following table provides hypothetical KIE values for an acyl transfer reaction to illustrate how such data can provide mechanistic insights.

| Isotopic Substitution | k_light / k_heavy | Implied Mechanistic Feature |

| Aromatic C-H vs C-D (at site of acylation) | 1.1 | C-H bond breaking is not the primary rate-determining step. |

| Carbonyl-12C vs 13C | 1.03 | Carbonyl carbon is involved in the rate-determining step (e.g., formation of the acylium ion). |

| Phenolic ether-16O vs 18O | 1.02 | Cleavage of the C-O bond is part of the rate-determining step. |

This table presents hypothetical KIE values to demonstrate their application in mechanistic analysis.

Molecular Dynamics Simulations for Dynamic Reaction Pathways

While static computational chemistry methods can provide valuable information about the energies of reactants, products, and transition states, molecular dynamics (MD) simulations offer a means to explore the dynamic evolution of a reaction over time. nih.gov MD simulations can, in principle, map out the entire reaction pathway, including the motions of all atoms as the system transitions from reactants to products.

For a reaction like the photo-Fries rearrangement leading to this compound, MD simulations could provide a detailed picture of the bond cleavage, the behavior of the resulting radical pair within the solvent cage, and their subsequent recombination. Such simulations would involve starting the system in an electronically excited state and following its trajectory as it evolves.

Recent computational studies on the photo-Fries rearrangement of simpler systems like phenyl acetate (B1210297) have employed high-level multiconfigurational methods to propose a "three-state model" for the reaction. barbatti.orgrsc.org This model involves an initial excitation to a ππ* state, followed by transfer to a pre-dissociative nπ* state, and finally dissociation along a πσ* state. barbatti.org While these are not full MD simulations of the entire process, they provide a detailed electronic picture that can inform and guide future MD studies.

A full MD simulation of the Fries rearrangement would be computationally intensive, as it would require an accurate description of the potential energy surface for the reacting system, including the effects of the solvent molecules. Such a simulation could reveal:

The lifetime of the solvent cage: How long the acyl and phenoxy radicals remain in close proximity before either recombining or diffusing apart.

The role of solvent molecules: How individual solvent molecules interact with the reacting species and influence the reaction pathway.

The dynamics of recombination: The preferred orientations and motions that lead to the formation of the ortho- or para-product.

Although specific MD simulation data for the formation of this compound is not available, the table below outlines the key parameters and potential insights that could be derived from such a study of a generic photo-Fries rearrangement.

| Simulation Parameter | Information Gained |

| Initial excited state | Determines the starting point for the photochemical reaction. |

| Solvent model (explicit vs. implicit) | Explicit models provide a more detailed picture of solvent-solute interactions. nih.gov |

| Simulation time scale | Must be long enough to capture the key events of bond cleavage and recombination. |

| Analysis of trajectories | Can reveal the frequency of ortho vs. para attack and the geometries of the transition states. |

Advanced Structural Characterization and Spectroscopic Analysis of Cyclopentyl 2 Hydroxyphenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of Cyclopentyl(2-hydroxyphenyl)methanone, providing insights into its atomic connectivity, stereochemistry, and conformational dynamics.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the molecular structure of this compound. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen significantly influences the chemical shifts, particularly that of the hydroxyl proton.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methine proton of the cyclopentyl group, and the methylene (B1212753) protons of the cyclopentyl ring. The phenolic hydroxyl proton is anticipated to appear as a sharp singlet at a significantly downfield chemical shift (typically δ > 12 ppm) due to the strong intramolecular hydrogen bond. The aromatic protons will display a characteristic splitting pattern corresponding to the substitution on the phenyl ring. The methine proton (CH-C=O) of the cyclopentyl group will likely appear as a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring. The carbonyl carbon is expected to resonate at a downfield chemical shift (around 200 ppm). The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and acyl substituents.

2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for unambiguous assignment of the ¹H and ¹³C signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment will reveal the scalar coupling network between protons, confirming the connectivity within the aromatic ring and the cyclopentyl moiety. For instance, cross-peaks will be observed between adjacent aromatic protons and between the methine and methylene protons of the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, allowing for the direct assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methine proton of the cyclopentyl ring and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation and stereochemistry of the molecule. For example, NOEs might be observed between the methine proton of the cyclopentyl ring and the ortho-protons of the phenyl ring, providing insights into the rotational orientation around the C(aryl)-C(carbonyl) bond.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 12.5 | s | - |

| H-6' | 7.8 | dd | 8.0, 1.5 |

| H-4' | 7.5 | ddd | 8.5, 7.0, 1.5 |

| H-3' | 7.0 | d | 8.5 |

| H-5' | 6.9 | t | 7.5 |

| H-1 | 3.8 | m | - |

| H-2/5 (axial) | 2.0 | m | - |

| H-2/5 (eq) | 1.8 | m | - |

| H-3/4 (axial) | 1.7 | m | - |

| H-3/4 (eq) | 1.6 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | 204 |

| C-2' | 162 |

| C-1' | 118 |

| C-6' | 136 |

| C-4' | 133 |

| C-3' | 119 |

| C-5' | 118 |

| C-1 | 46 |

| C-2/5 | 30 |

| C-3/4 | 26 |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and packing of this compound in the solid state. acs.org Unlike solution-state NMR, which provides information about the time-averaged structure of a molecule, ssNMR can distinguish between different crystalline forms (polymorphs) and provide details about intermolecular interactions in the crystal lattice.

¹³C and ¹H ssNMR spectra can reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of a crystal, which would manifest as a splitting of the NMR signals. Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the sensitivity of the ¹³C signals and provide information about the local environment of each carbon atom. Advanced ssNMR experiments can be used to measure internuclear distances and torsion angles, providing valuable data for crystal structure determination and refinement. The study of hydrogen bonding in the solid state is a particular strength of ssNMR, allowing for the precise characterization of the O-H···O bond distance and geometry. researchgate.net

Variable temperature (VT) NMR spectroscopy is an essential tool for investigating the conformational dynamics of this compound in solution. researchgate.net The cyclopentyl ring is known to exist in a dynamic equilibrium between different conformations, such as the envelope and twist forms. dalalinstitute.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, the coalescence of signals, which provides quantitative information about the energy barriers and exchange rates between different conformers. rsc.org

Furthermore, VT NMR can be used to study the rotational dynamics around the single bonds in the molecule, such as the bond connecting the cyclopentyl group to the carbonyl carbon and the bond between the carbonyl carbon and the phenyl ring. The intramolecular hydrogen bond is expected to significantly restrict the rotation around the C(aryl)-C(carbonyl) bond, and VT NMR could provide insights into the energetics of this process. asu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in this compound. These techniques are particularly sensitive to the presence and nature of the intramolecular hydrogen bond.

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups.

Hydroxyl (O-H) Stretching: In the absence of hydrogen bonding, the O-H stretching vibration of a phenolic hydroxyl group typically appears as a sharp band in the region of 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond in this compound, this band is expected to be significantly broadened and shifted to a much lower frequency, likely in the range of 3200-2500 cm⁻¹. nih.gov This large red-shift is a direct measure of the strength of the hydrogen bond.

Carbonyl (C=O) Stretching: The C=O stretching vibration is typically observed in the region of 1700-1650 cm⁻¹ for ketones. In this molecule, the intramolecular hydrogen bond to the carbonyl oxygen is expected to lower the frequency of the C=O stretching vibration to around 1630-1600 cm⁻¹. This is due to a weakening of the C=O double bond character upon hydrogen bond formation.

Other characteristic bands in the IR and Raman spectra will include the C-H stretching vibrations of the aromatic and cyclopentyl groups (around 3100-2850 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and various bending and deformation modes in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching (H-bonded) | 2500-3200 | Broad, Strong | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850-2970 | Strong | Strong |

| C=O | Stretching (H-bonded) | 1600-1630 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |

The vibrational spectra of this compound can also provide valuable information about its conformational preferences. The cyclopentyl ring can adopt several non-planar conformations, and specific vibrational modes, particularly the low-frequency ring puckering and deformation modes, are sensitive to the ring conformation. lmaleidykla.lt By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it may be possible to identify the dominant conformation in the solid state or in solution.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. ijnrd.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. thermofisher.com For this compound, with a molecular formula of C₁₂H₁₄O₂, the theoretical exact mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the molecular ion's mass with sub-ppm accuracy, allowing for the confident assignment of its elemental formula. ijnrd.orgthermofisher.com This capability is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Theoretical Monoisotopic Mass | 190.0994 u |

| Nominal Mass | 190 u |

This table presents the calculated mass values for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) is a multi-step process used for detailed structural analysis. In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). thermofisher.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones. nih.gov This could result in the loss of the cyclopentyl radical or the formation of a benzoyl cation derivative.

Cleavage of the Cyclopentyl Ring: The cyclopentyl group itself can undergo fragmentation.

Rearrangement Reactions: The presence of the ortho-hydroxyl group can facilitate specific rearrangement reactions, such as a McLafferty rearrangement if applicable, or influence the fragmentation of the aromatic ring.

This detailed fragmentation analysis is also critical for impurity profiling. nih.gov By identifying ions that are not related to the parent compound's fragmentation, unknown impurities can be detected. thermofisher.com The fragmentation patterns of these impurity ions can then be used to tentatively identify their structures, which is a mandatory step in the manufacturing of pharmaceutical products. thermofisher.comnih.gov For instance, a study on the related compound o-chlorophenyl cyclopentyl ketone successfully used HPLC-MSn to identify impurities like o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene by analyzing their exact mass and fragmentation data. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 191.1066 [M+H]⁺ | 121.0284 | C₅H₈O (Cyclopentanone) |

| 191.1066 [M+H]⁺ | 93.0335 | C₆H₅O (Phenoxy radical) |

This interactive table outlines the expected primary fragmentation pathways for protonated this compound in an MS/MS experiment.

Advanced Ionization Techniques (e.g., ESI, APCI, MALDI) for Diverse Sample States

The choice of ionization technique is critical for successfully analyzing this compound and depends on the sample's properties and the analytical goal.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is often coupled with liquid chromatography (LC). ijnrd.orgthermofisher.com Given the hydroxyl group, this compound is sufficiently polar to be readily ionized by ESI, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This makes LC-ESI-MS a powerful tool for its analysis and impurity profiling. ijnrd.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. thermofisher.com While ESI is likely the primary choice, APCI could serve as a complementary technique, potentially offering different ionization efficiencies for the parent compound and any less polar impurities.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique used for solid samples. The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. mdpi.com While typically used for large molecules like proteins, MALDI could be employed for the direct analysis of solid this compound, potentially for surface imaging or analyzing solid-phase reaction mixtures. mdpi.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of the molecule. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-Crystal X-ray Diffraction (SCXRD) analysis provides the most accurate and unambiguous structural data. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a three-dimensional model of the electron density, and thus the atomic positions.

For this compound, SCXRD would reveal:

The conformation of the cyclopentyl ring.

The dihedral angle between the plane of the phenyl ring and the carbonyl group. Studies of similar benzophenone (B1666685) derivatives show this angle can be significant, for example, 45.49° in bis(2-hydroxyphenyl)methanone. nih.gov

The presence of intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen, which is a common feature in such structures. nih.govresearchgate.net

The nature of intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that dictate how the molecules pack in the crystal lattice. nih.gov

Co-crystals: SCXRD is also the primary tool for characterizing co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. saspublishers.comgoogle.com By co-crystallizing this compound with a pharmaceutically acceptable co-former, it may be possible to modify its physicochemical properties. saspublishers.com SCXRD would be essential to confirm the formation of a true co-crystal and to understand the specific hydrogen bonding or other supramolecular interactions between the active pharmaceutical ingredient (API) and the co-former. saspublishers.com

| Parameter | Example Value (from a related hydroxyphenyl methanone) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7371 (2) |

| b (Å) | 12.2169 (4) |

| c (Å) | 11.3419 (3) |

| β (°) | 110.610 (2) |

| Dihedral Angle (rings) | 45.49 (3)° |

This table provides representative crystallographic data based on the published structure of a similar compound, bis(2-hydroxyphenyl)methanone, to illustrate the type of information obtained from SCXRD. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorph Screening

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. It is a vital tool for quality control in the pharmaceutical industry. saspublishers.com

Bulk Purity: The PXRD pattern of a pure crystalline substance is a unique fingerprint, characterized by a specific set of peak positions (related to the crystal lattice dimensions) and intensities. By comparing the PXRD pattern of a bulk sample of this compound to a reference pattern obtained from a known pure sample, the presence of crystalline impurities can be detected. Each crystalline impurity would produce its own distinct set of diffraction peaks.

Polymorph Screening: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties. PXRD is the primary method used to screen for and identify different polymorphic forms of a substance, as each polymorph will generate a unique diffraction pattern. This is crucial during drug development to ensure that the most stable and desired crystalline form is consistently produced.

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption and emission properties of this compound are of significant interest due to the presence of the 2-hydroxybenzoyl chromophore. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its spectroscopic behavior can be reliably inferred from the well-studied class of 2-hydroxybenzophenones and related 2-acylphenols. These compounds are known for their strong ultraviolet (UV) absorption and, in many cases, interesting fluorescence properties governed by an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the conjugated system comprising the phenyl ring and the carbonyl group. Typically, compounds of this nature exhibit strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum. The absorption profile is generally characterized by contributions from π → π* and n → π* transitions.

π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For 2-hydroxybenzophenone (B104022) derivatives, these transitions typically result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. They are generally of lower intensity compared to π → π* transitions.

The presence of the hydroxyl group ortho to the carbonyl group creates an intramolecular hydrogen bond, which influences the electronic structure and, consequently, the absorption spectrum. This hydrogen bonding is a key feature of the ground state (enol form) of the molecule.

Based on data from structurally similar compounds like 2-hydroxybenzophenone, one can anticipate the following absorption characteristics for this compound in a non-polar solvent:

| Anticipated Transition | Approximate λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~250-260 | > 10,000 |

| π → π (Intramolecular H-bond influenced) | ~330-350 | > 5,000 |

| n → π* | Shoulder, often masked | < 1,000 |

Note: This is an interactive data table based on typical values for 2-hydroxybenzophenones.

Fluorescence Spectroscopy and ESIPT

The fluorescence properties of this compound are intrinsically linked to the ESIPT mechanism. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. nih.gov

This process can be summarized as:

Excitation: The ground state enol form absorbs a UV photon.

ESIPT: An ultrafast proton transfer occurs in the excited state to form the excited keto-tautomer.

Emission/Relaxation: The excited keto-tautomer can then relax to its ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence from this keto form is characteristically Stokes-shifted to a much longer wavelength (lower energy) compared to the absorption.

Reverse Proton Transfer: In the ground state, the keto form is unstable and rapidly reverts to the more stable enol form via ground-state intramolecular proton transfer (GSIPT).

This entire cycle allows for the efficient dissipation of absorbed UV energy as heat or re-emitted as significantly red-shifted light, which is the basis for the photostability of many 2-hydroxybenzophenone-based UV stabilizers. nih.gov

For some 2-hydroxybenzophenone derivatives, dual emission can be observed, with a higher-energy band corresponding to the emission from the locally excited enol form and a lower-energy, largely Stokes-shifted band from the ESIPT-generated keto form. nih.govfrontiersin.org The emission characteristics are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capacity.

| Emission Type | Origin | Approximate Emission λmax (nm) | Key Features |

| Normal Fluorescence | Enol* Form | ~400-450 | Often weak or absent due to efficient ESIPT |

| ESIPT Fluorescence | Keto* Tautomer | ~550-650 | Large Stokes shift, broad emission band |

Note: This is an interactive data table illustrating the expected fluorescence behavior.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules. nih.gov These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.

A prerequisite for a molecule to exhibit a CD or ORD spectrum is the presence of chirality, meaning it must be non-superimposable on its mirror image.

Applicability to this compound

In its unsubstituted form, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the phenyl ring, the carbonyl group, and the cyclopentyl ring. Due to this lack of chirality, it will not exhibit any differential absorption or rotation of circularly polarized light.

Therefore, for the parent compound, CD and ORD spectroscopy are not applicable for enantiomeric characterization, as there are no enantiomers to distinguish.

Hypothetical Chiral Derivatives

If, however, a chiral center were introduced into the molecule—for instance, by substitution on the cyclopentyl ring (e.g., at the 3-position) or by creating a situation of atropisomerism through bulky ortho-substituents on the phenyl ring that restrict bond rotation—the resulting enantiomers would be amenable to analysis by chiroptical methods.

In such a hypothetical chiral derivative, the ketone chromophore, while inherently achiral, would be perturbed by the chiral environment. This would give rise to a "Cotton effect" in the ORD spectrum and a corresponding band in the CD spectrum, particularly for the n → π* transition of the carbonyl group. The sign and magnitude of the Cotton effect could then be used, often in conjunction with empirical rules like the Octant Rule for ketones, to deduce the absolute configuration of the chiral center(s).

| Technique | Applicability to Unsubstituted Compound | Reason | Applicability to a Chiral Derivative |

| Circular Dichroism (CD) | No | Achiral (possesses a plane of symmetry) | Yes |

| Optical Rotatory Dispersion (ORD) | No | Achiral (possesses a plane of symmetry) | Yes |

Note: This is an interactive data table summarizing the applicability of chiroptical techniques.

Computational Chemistry and Theoretical Studies of Cyclopentyl 2 Hydroxyphenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a means to explore the electronic landscapes and three-dimensional arrangements of atoms within a molecule. For Cyclopentyl(2-hydroxyphenyl)methanone, these methods can elucidate the subtle interplay of forces that govern its structure and reactivity.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies are particularly well-suited for investigating the conformational landscape of flexible molecules like this compound, which possesses rotational freedom around the bond connecting the cyclopentyl and carbonyl groups, as well as the bond between the carbonyl group and the phenyl ring.

Theoretical studies on analogous compounds, such as 2-hydroxybenzophenones, have demonstrated that the most stable conformation is typically planar, stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. researchgate.net This hydrogen bond creates a six-membered ring system that significantly influences the molecule's geometry and electronic properties. For this compound, it is expected that the enol tautomer, where the proton resides on the phenolic oxygen, is the most stable form in the ground state. uit.no

DFT calculations, often at the B3LYP level of theory with a 6-311++G** basis set, can be employed to map the potential energy surface of the molecule. researchgate.net This allows for the identification of various conformers and the energy barriers separating them. The primary conformational flexibility would arise from the orientation of the cyclopentyl group relative to the plane of the 2-hydroxyphenylmethanone moiety.

Tautomerism, specifically the potential for proton transfer from the hydroxyl group to the carbonyl oxygen to form the keto tautomer, is another critical aspect that can be explored using DFT. While the enol form is generally more stable in the ground state, the keto form can become significant in excited states, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). frontiersin.orgnih.gov DFT calculations can predict the relative energies of the enol and keto tautomers, providing insight into the likelihood of this process. semanticscholar.org

Table 1: Predicted Relative Energies of Conformers of this compound based on DFT studies of analogous compounds. (Note: This is a hypothetical table based on expected results from DFT calculations on similar molecules.)

| Conformer/Tautomer | Description | Predicted Relative Energy (kcal/mol) |

| Enol-syn | Planar conformation with intramolecular hydrogen bond, cyclopentyl group oriented towards the hydroxyl group. | 0.00 (most stable) |

| Enol-anti | Planar conformation with intramolecular hydrogen bond, cyclopentyl group oriented away from the hydroxyl group. | 0.5 - 2.0 |

| Twisted-enol | Non-planar conformation where the cyclopentyl group is rotated out of the plane. | 3.0 - 5.0 |

| Keto | Tautomeric form with proton transferred to the carbonyl oxygen. | > 10.0 (in the ground state) |

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization inherent in some DFT functionals. While computationally more demanding, they can provide benchmark-quality data.

High-accuracy ab initio calculations can be used to refine the geometric parameters, such as bond lengths and angles, predicted by DFT. For instance, the precise geometry of the intramolecular hydrogen bond is crucial for understanding its strength and the resulting spectroscopic signatures. Ab initio methods can also provide more accurate predictions of the energy barriers for conformational changes and tautomerization.

The choice of basis set is critical in any quantum chemical calculation. For molecules like this compound, which contain heteroatoms with lone pairs, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ). These functions are necessary to accurately describe the electron distribution, particularly around the oxygen atoms and the hydrogen bond.

Furthermore, the properties of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent on the molecule's structure and properties. uit.no These models can be crucial for accurately predicting properties in solution, as the solvent can influence conformational preferences and the stability of different tautomers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.

For this compound, the chemical shift of the hydroxyl proton is a particularly sensitive probe of the intramolecular hydrogen bond. A strong hydrogen bond leads to a significant downfield shift of this proton's resonance. researchgate.net Theoretical calculations can quantify this effect and correlate the chemical shift with the strength of the hydrogen bond. The predicted chemical shifts for the carbon and hydrogen atoms of the cyclopentyl and phenyl rings can aid in the assignment of experimental NMR spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound. (Note: This is a hypothetical table based on expected results from GIAO-DFT calculations on similar molecules.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl H | 12.0 - 14.0 | - |

| Carbonyl C | - | 195 - 205 |

| Phenyl C (ipso to OH) | - | 160 - 165 |

| Phenyl C (ipso to C=O) | - | 115 - 120 |

| Cyclopentyl CH (alpha to C=O) | 3.0 - 3.5 | 45 - 55 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to identify characteristic vibrational modes.

For this compound, the stretching frequency of the carbonyl group (ν(C=O)) is of particular interest. The involvement of the carbonyl group in the intramolecular hydrogen bond is expected to cause a redshift (lowering of the frequency) of this band compared to a free carbonyl group. researchgate.net The stretching frequency of the hydroxyl group (ν(O-H)) will also be significantly broadened and shifted to lower wavenumbers due to the hydrogen bonding.

Table 3: Predicted Key Vibrational Frequencies for this compound. (Note: This is a hypothetical table based on expected results from DFT calculations on similar molecules.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch (hydrogen-bonded) | 2900 - 3200 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2980 | Strong |

| C=O stretch (hydrogen-bonded) | 1620 - 1650 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

Theoretical UV-Vis Spectra and Electronic Excitations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-orbitals of the aromatic ring and the carbonyl group.

The key chromophore in this molecule is the 2-hydroxyphenyl ketone moiety. The electronic transitions of interest are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions. masterorganicchemistry.com

In similar aromatic ketones, the lowest energy absorption band, appearing at longer wavelengths, is often attributed to the n → π* transition of the carbonyl group. msu.edu The more intense bands at shorter wavelengths are assigned to π → π* transitions of the benzene (B151609) ring. msu.edu The presence of the hydroxyl group ortho to the carbonyl group can influence the electronic spectrum through intramolecular hydrogen bonding, which can cause a red shift (bathochromic shift) in the absorption maxima.

A hypothetical TD-DFT calculation for this compound, likely performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield predicted absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. For analogous 2-hydroxybenzophenone (B104022) derivatives, TD-DFT calculations have shown good agreement with experimental spectra. chemrxiv.org

Table 1: Predicted UV-Vis Spectral Data for a Representative 2-Hydroxy Aromatic Ketone (Hypothetical Data for this compound)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 340 | 0.015 | HOMO -> LUMO | n -> π |

| 285 | 0.250 | HOMO-1 -> LUMO | π -> π |

| 250 | 0.450 | HOMO-2 -> LUMO | π -> π* |

This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Analysis of Reactivity Descriptors and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly on the oxygen atom of the hydroxyl group and the π-system of the benzene ring. This indicates that these are the most probable sites for electrophilic attack.

The LUMO is anticipated to be centered on the carbonyl group and the adjacent aromatic ring, specifically on the antibonding π* orbital of the C=O bond. This suggests that the carbonyl carbon is the most likely site for nucleophilic attack. The cyclopentyl group, being a saturated alkyl group, is expected to have a minimal contribution to the frontier orbitals.